molecular formula C5H9ClOS B071421 2-Chloro-4-methylthiobutanoic acid CAS No. 163401-68-1

2-Chloro-4-methylthiobutanoic acid

Cat. No. B071421
CAS RN: 163401-68-1
M. Wt: 152.64 g/mol
InChI Key: UERWBAKOACKYSH-UHFFFAOYSA-N
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Description

2-Chloro-4-methylthiobutanoic acid is a chemical compound with the molecular formula C5H9ClOS and a molecular weight of 152.64236 . It has been identified as a mutagen, a substance capable of causing genetic mutation .


Synthesis Analysis

This compound has been found in salted, pickled sanma hiraki fish, or similarly treated methionine . The yield of 2-Chloro-4-methylthiobutanoic acid was linear for chloride concentrations from 0 to 800 mM NaCl . Both salt and nitrite are essential factors for forming this mutagen .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-methylthiobutanoic acid is represented by the formula C5H9ClOS .


Chemical Reactions Analysis

As an organosulfide, alcohol, and organic acid, 2-Chloro-4-methylthiobutanoic acid can react with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents . These reactions can generate heat and in many cases hydrogen gas .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4-methylthiobutanoic acid include its molecular formula (C5H9ClOS), molecular weight (152.64236), and its structure .

Mechanism of Action

The compound has been found to be a mutagen in salted, pickled sanma hiraki fish, or similarly treated methionine . It’s suggested that salt plays an important role in gastric carcinogenesis and provides new approaches for exploring the formation of mutagens/carcinogens for specific target organs .

properties

IUPAC Name

2-chloropentanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERWBAKOACKYSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50936825
Record name 2-Chloropentanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methylthiobutanoic acid

CAS RN

163401-68-1
Record name 2-Chloro-4-methylthiobutanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163401681
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloropentanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50936825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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